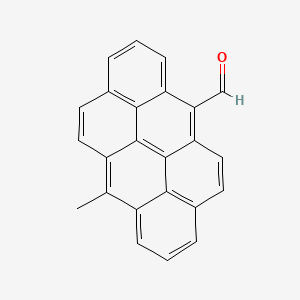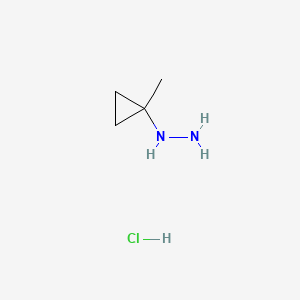
(1-Methylcyclopropyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylcyclopropyl)hydrazine hydrochloride is an organic compound with the molecular formula C4H10ClN2 It is a derivative of hydrazine, featuring a cyclopropyl group substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (1-Methylcyclopropyl)hydrazine hydrochloride typically involves the reaction of cyclopropylmethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes. One common method includes the reaction of rolicyprine with N-Boc-O-tosyl hydroxylamine in an organic solvent at low temperatures, followed by deprotection with hydrogen chloride to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methylcyclopropyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides are employed under basic conditions.
Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted cyclopropyl compounds .
Applications De Recherche Scientifique
(1-Methylcyclopropyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of hydrazones and other nitrogen-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of (1-Methylcyclopropyl)hydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s effects are mediated through its ability to form hydrazones and other derivatives, which can interact with biological macromolecules and alter their function .
Comparaison Avec Des Composés Similaires
Cyclopropylhydrazine: Similar in structure but lacks the methyl group.
Phenylhydrazine: Contains a phenyl group instead of a cyclopropyl group.
Ethylhydrazine: Features an ethyl group in place of the cyclopropyl group.
Uniqueness: (1-Methylcyclopropyl)hydrazine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where other hydrazine derivatives may not be as effective .
Propriétés
Formule moléculaire |
C4H11ClN2 |
|---|---|
Poids moléculaire |
122.60 g/mol |
Nom IUPAC |
(1-methylcyclopropyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-4(6-5)2-3-4;/h6H,2-3,5H2,1H3;1H |
Clé InChI |
LBEGUUNLNFJDSY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


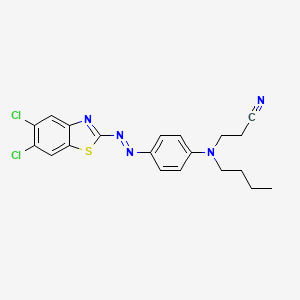
![3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol](/img/structure/B13939367.png)
![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)

![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13939395.png)
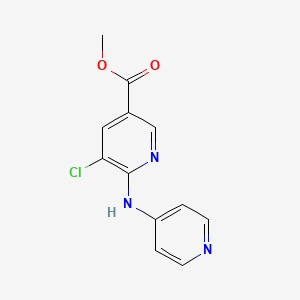
![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)
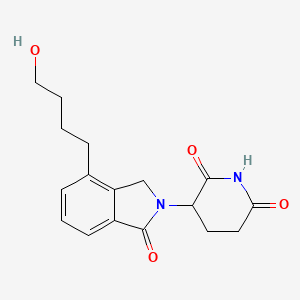
![2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone](/img/structure/B13939435.png)
